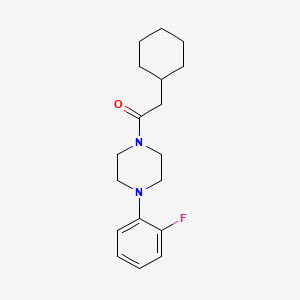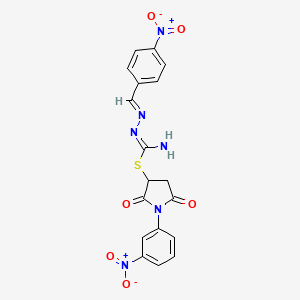
N-phenyl-N'-9H-xanthen-9-ylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-N'-9H-xanthen-9-ylthiourea, also known as PXU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. PXU is a thiourea derivative of xanthene, which is a fluorescent dye commonly used in biological and chemical experiments. In
科学的研究の応用
N-phenyl-N'-9H-xanthen-9-ylthiourea has been used in various scientific research applications, including fluorescence microscopy, flow cytometry, and protein labeling. This compound is a fluorescent dye that emits light in the red region of the spectrum, making it useful for imaging biological samples. This compound has also been used to label proteins for detection and purification purposes.
作用機序
The mechanism of action of N-phenyl-N'-9H-xanthen-9-ylthiourea is not well understood, but it is believed to involve the formation of a complex with proteins or other biomolecules. This complex formation can alter the fluorescence properties of this compound and allow for its detection or imaging.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and has low cytotoxicity. This compound has also been shown to be stable under a wide range of pH and temperature conditions, making it useful for experiments in various environments.
実験室実験の利点と制限
N-phenyl-N'-9H-xanthen-9-ylthiourea has several advantages for use in lab experiments. It is a highly fluorescent dye that emits in the red region of the spectrum, making it useful for imaging biological samples. This compound is also stable under a wide range of conditions, making it useful for experiments in various environments. However, this compound has some limitations, including its limited solubility in aqueous solutions and its potential to form aggregates in some experimental conditions.
将来の方向性
There are several potential future directions for research on N-phenyl-N'-9H-xanthen-9-ylthiourea. One area of interest is the development of new synthesis methods for this compound that can improve its yield and purity. Another area of interest is the development of new applications for this compound, such as its use in drug delivery or as a biosensor. Additionally, further research is needed to understand the mechanism of action of this compound and its potential biochemical and physiological effects.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a highly fluorescent dye that emits in the red region of the spectrum, making it useful for imaging biological samples. This compound has several advantages for use in lab experiments, including its stability under a wide range of conditions. However, further research is needed to understand the mechanism of action of this compound and its potential applications in various fields.
合成法
The synthesis of N-phenyl-N'-9H-xanthen-9-ylthiourea involves the reaction of 9H-xanthen-9-one with phenyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to this compound by acidification and filtration. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
特性
IUPAC Name |
1-phenyl-3-(9H-xanthen-9-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c24-20(21-14-8-2-1-3-9-14)22-19-15-10-4-6-12-17(15)23-18-13-7-5-11-16(18)19/h1-13,19H,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLUJLXQZPVFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5723706.png)
![N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5723717.png)
![N-{2-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-4-methoxy-N-methyl-benzenesulfonamide](/img/structure/B5723720.png)





![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5723757.png)

![1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5723770.png)
![1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5723774.png)
![N-(4-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5723796.png)